Cas no 6659-45-6 (Dihydrorotenone)

Dihydrorotenone structure
Dihydrorotenone 화학적 및 물리적 성질
이름 및 식별자
-
- dihydrorotenone standard
- Dihydrorotenone
- Dihydrorotenone (VAN)
- 1',2'-dihydrorotenone
- 1-Dihydrorotenon
- 6',7'-dihydrorotenone
- 6'.7'-Dihydro-rotenon
- NSC 351138
- NSC 53866
- (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
- Rotenone, dihydro-
- S,S-Dihydrorotenone
- 538CX0LPPO
- MLS000851173
- NSC351138
- SMR000457416
- Caswell No. 353
- Rotenone, dihydro- (VAN)
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
- HY-N4202
- DTXSID5041227
- cid_243725
- DA-62888
- (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
- EPA Pesticide Chemical Code 071002
- Q27261081
- CHEMBL267630
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
- SR-01000767777
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
- CS-0032420
- MS-26678
- SR-01000642530-2
- NSC-351138
- 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
- NS00121141
- SR-01000767777-2
- WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
- UNII-538CX0LPPO
- 6659-45-6
- SCHEMBL19035536
- NSC-53866
- AKOS024419416
- CCG-53362
- NSC53866
- BDBM97131
- 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
- SR-01000642530-1
- SR-01000642530
- (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
-
- 인치: 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
- InChIKey: DTFARBHXORYQBF-HBGVWJBISA-N
- 미소: O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O
계산된 속성
- 정밀분자량: 396.157288g/mol
- 표면전하: 0
- XLogP3: 4.2
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 회전 가능한 화학 키 수량: 3
- 동위원소 질량: 396.157288g/mol
- 단일 동위원소 질량: 396.157288g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 63.2Ų
- 중원자 수량: 29
- 복잡도: 623
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 3
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 분자량: 396.4
실험적 성질
- 색과 성상: Powder
- 밀도: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: 216 ºC
- 용해도: Insuluble (9.9E-5 g/L) (25 ºC),
- PSA: 63.22000
- LogP: 3.78320
Dihydrorotenone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-20 | |
Biosynth | GAA65945-5 mg |
Dihydrorotenone |
6659-45-6 | 5mg |
$242.55 | 2023-01-04 | ||
MedChemExpress | HY-N4202-10mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 10mg |
¥5710 | 2024-05-24 | |
Chengdu Biopurify Phytochemicals Ltd | BP3939-10mg |
Dihydrorotenone |
6659-45-6 | 98% | 10mg |
$165 | 2023-09-19 | |
MedChemExpress | HY-N4202-5mg |
Dihydrorotenone |
6659-45-6 | 98.72% | 5mg |
¥3360 | 2024-05-24 | |
TargetMol Chemicals | TN1586-25mg |
Dihydrorotenone |
6659-45-6 | 99.58% | 25mg |
¥ 6690 | 2024-07-20 | |
1PlusChem | 1P00FH33-1mg |
1',2'-dihydrorotenone |
6659-45-6 | 98% | 1mg |
$213.00 | 2024-04-22 | |
Ambeed | A178847-5mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 5mg |
$111.0 | 2025-02-27 | |
Ambeed | A178847-10mg |
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |
6659-45-6 | 98% | 10mg |
$166.0 | 2025-02-27 | |
TargetMol Chemicals | TN1586-1 mL * 10 mM (in DMSO) |
Dihydrorotenone |
6659-45-6 | 99.58% | 1 mL * 10 mM (in DMSO) |
¥ 2973 | 2023-09-15 |
Dihydrorotenone 관련 문헌
-
1. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acidDavid Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
-
2. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
-
3. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
-
4. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigeninL. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
-
D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29
추천 공급업체
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone

순결:99%
재다:25mg
가격 ($):253.0